molecular formula C17H18Cl2N4O4 B13408477 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide;piperazine

5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide;piperazine

Cat. No.: B13408477
M. Wt: 413.3 g/mol
InChI Key: XTRZTXRGVZSSPY-UHFFFAOYSA-N
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Description

Scientific Research Applications

5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. In the case of Niclosamide, it disrupts the energy metabolism of tapeworms by uncoupling oxidative phosphorylation, leading to the death of the parasite . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar compounds include other halogenated benzamides and nitroaniline derivatives. For example:

The uniqueness of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide lies in its specific combination of functional groups, which confer its distinct biological activity and chemical reactivity.

Properties

Molecular Formula

C17H18Cl2N4O4

Molecular Weight

413.3 g/mol

IUPAC Name

5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide;piperazine

InChI

InChI=1S/C13H8Cl2N2O4.C4H10N2/c14-7-1-4-12(18)9(5-7)13(19)16-11-6-8(17(20)21)2-3-10(11)15;1-2-6-4-3-5-1/h1-6,18H,(H,16,19);5-6H,1-4H2

InChI Key

XTRZTXRGVZSSPY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O)Cl

Origin of Product

United States

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